乙烯,1-溴-2-氟-,(Z)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

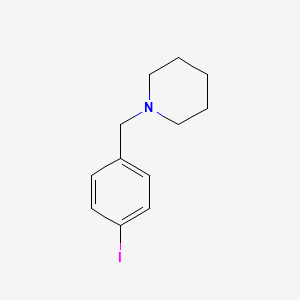

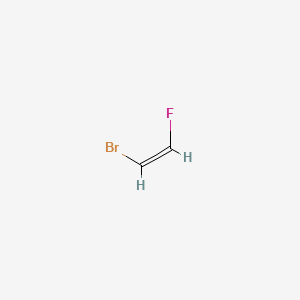

The compound of interest, "Ethene, 1-bromo-2-fluoro-, (Z)-", is a type of bromofluoroalkene. The (Z)-notation indicates that the substituents (bromo and fluoro groups) on the double bond are on the same side, which is a significant detail in the stereochemistry of the molecule. This compound is relevant in the field of organic chemistry due to its potential applications in synthesizing various organic molecules, particularly those with a (Z)-configuration, which can be crucial for biological activity.

Synthesis Analysis

The synthesis of related (Z)-alpha-fluorostilbenes has been achieved through a highly stereoselective method. Starting with 1-bromo-1-fluoroalkenes, which have an E/Z ratio of approximately 1:1, the desired (Z)-1-bromo-1-fluoroalkenes were obtained either by storage at -20 degrees Celsius or by photolysis at 254 nm. These (Z)-1-bromo-1-fluoroalkenes were then used in Stille coupling reactions with aryl stannanes to produce (Z)-alpha-fluorostilbenes with high stereoselectivity . Additionally, the (Z)-1-bromo-1-fluoroalkenes can participate in Suzuki coupling reactions to yield (E)-alpha-fluorostilbenes, demonstrating the versatility of these compounds in stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, has been characterized and analyzed. This compound crystallizes in the space group Pbca, with specific lattice constants. The structure was elucidated using various spectrometric techniques, including IR, UV, and NMR spectroscopy. The compound exists as the enamine tautomer in the solid state, with the cyano group cis to the 4-chlorophenyl group, which is consistent with the (Z)-configuration. The bond distances for C=C and C–N were determined, and the N–H group was found to form a bifurcated hydrogen bond with both intramolecular and intermolecular acceptors .

Chemical Reactions Analysis

In a study related to the synthesis of β-fluoro-α,β-unsaturated esters, ethyl 3-bromo-3,3-difluoropropionate was prepared and then treated with active zinc dust to produce a zinc reagent. This reagent was used in a palladium(0)/copper(I)-cocatalyzed cross-coupling reaction with aryl (alkenyl) halides to stereoselectively synthesize the desired esters. The E/Z ratio of the products ranged from 3:2 to 1:0, indicating the influence of copper(I) on the selectivity of the cross-coupling reaction. Mechanistic studies suggested that the zinc reagent underwent stereoselective elimination to form a (Z)-1-fluoro-2-(ethoxycarbonyl)ethenylzinc reagent, which then participated in the cross-coupling to afford the β-fluoro-α,β-unsaturated esters .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "Ethene, 1-bromo-2-fluoro-, (Z)-", they do provide insights into the properties of closely related compounds. For instance, the crystalline structure and bond distances of the ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate suggest that similar (Z)-configured bromofluoroalkenes may exhibit distinct physical properties due to their stereochemistry . The reactivity of these compounds in cross-coupling reactions also indicates that they have significant chemical properties, such as the ability to participate in stereoselective transformations, which is a valuable attribute in synthetic organic chemistry .

科学研究应用

立体选择性合成和化学转化

Landelle 等人 (2011) 的一项关键研究概述了 β-氟苯乙烯衍生物的立体选择性合成,从 (Z)-1-芳基-2-氟-1-(三甲基甲硅烷基)乙烯开始。该过程通过不同的溴化和脱硅溴化顺序促进了顺式和反式异构体的产生,突出了乙烯衍生物在精确合成化学中的效用 (Landelle、Turcotte-Savard、Angers 和 Paquin,2011).

理论分析和材料性质

Chachkov 等人 (2008) 通过对取代的硝基乙烯(包括 1-溴-1-硝基-2-(三氯甲基)乙烯)进行理论构象分析,证明了卤素取代对分子构型的影响。这些发现为设计具有特定电子性质的材料提供了见解,其中 Z 异构体表现出独特的特性 (Chachkov、Gazizova、Vereshchagina、Ishmaeva 和 Berestovitskaya,2008).

在催化和传感中的应用

Peng 等人 (2000) 描述了通过钯 (0)/铜 (I) 共催化的交叉偶联,有效地立体选择性地合成了 β-氟-α,β-不饱和酯,证明了氟代烯衍生物在催化应用中的潜力。该过程突出了乙烯衍生物在有机合成和材料科学中的功能多样性 (Peng、Qing、Li 和 Hu,2000).

此外,Yang 等人 (2013) 对荧光 pH 传感器进行的一项研究展示了基于乙烯衍生物的含杂原子有机荧光团的开发。这些材料表现出聚集诱导发射 (AIE) 和分子内电荷转移 (ICT) 特性,使其适用于传感应用 (Yang、Qin、Lam、Chen、Sung、Williams 和 Tang,2013).

属性

IUPAC Name |

(Z)-1-bromo-2-fluoroethene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF/c3-1-2-4/h1-2H/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODEIRSLUOUMY-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\Br)\F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethene, 1-bromo-2-fluoro-, (Z)- | |

CAS RN |

2366-31-6 |

Source

|

| Record name | Ethene, 1-bromo-2-fluoro-, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002366316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-Bromo-2-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

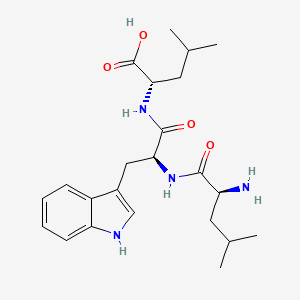

![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)

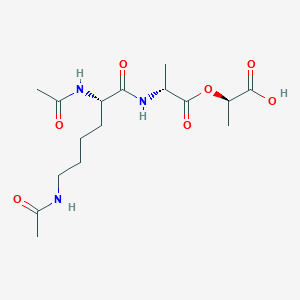

![(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanedioic Acid](/img/structure/B1336826.png)

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)